molecular formula C18H28N2O2 B4948351 N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide

N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide

Cat. No.: B4948351
M. Wt: 304.4 g/mol
InChI Key: NSZDGCWLNXOVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has been used in scientific research for its analgesic and sedative properties. However, due to its high potential for abuse and overdose, it has been classified as a Schedule I controlled substance in the United States.

Mechanism of Action

N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide works by binding to the mu opioid receptor in the brain, which leads to the activation of the G protein-coupled receptor signaling pathway. This results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals.
Biochemical and physiological effects:
This compound has been found to produce similar effects to other opioids, including analgesia, sedation, and euphoria. It has also been found to cause respiratory depression, which can lead to overdose and death.

Advantages and Limitations for Lab Experiments

N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide has been used in laboratory experiments to study the opioid receptors and their role in pain relief and addiction. Its high affinity for the mu opioid receptor makes it a useful tool for these studies. However, due to its high potential for abuse and overdose, it must be handled with extreme caution and only used in a controlled laboratory setting.

Future Directions

There are many possible future directions for research involving N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide. One area of interest is the development of new drugs that target the opioid receptors in the brain without the potential for abuse and overdose. Another area of interest is the development of new treatments for opioid addiction that target the mu opioid receptor and reduce the risk of relapse. Additionally, further research is needed to better understand the mechanisms of action and long-term effects of this compound and other opioids on the brain and body.

Synthesis Methods

N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide can be synthesized through a multi-step process using various reagents and solvents. The synthesis involves the reaction of p-anisidine with diethylamine to form N,N-diethyl-p-anisidine, which is then reacted with 3-chloropiperidine to form N,N-diethyl-3-piperidinyl-4-methoxybenzamide. This intermediate is then reduced with lithium aluminum hydride to form this compound.

Scientific Research Applications

N,N-diethyl-1-(4-methoxybenzyl)-3-piperidinecarboxamide has been used in scientific research as a tool to study the opioid receptors in the brain and their role in pain relief and addiction. It has been found to have a high affinity for the mu opioid receptor, which is responsible for the analgesic effects of opioids.

Properties

IUPAC Name

N,N-diethyl-1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-20(5-2)18(21)16-7-6-12-19(14-16)13-15-8-10-17(22-3)11-9-15/h8-11,16H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZDGCWLNXOVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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